

Lawsoniaside: A Spectroscopic Guide for

Researchers

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An In-depth Technical Guide on the Spectroscopic Data of **Lawsoniaside** for Researchers, Scientists, and Drug Development Professionals.

**Lawsoniaside**, a significant phenolic glucoside isolated from the leaves of Lawsonia inermis (commonly known as henna), has garnered interest within the scientific community. Its structural elucidation as 1,2,4-trihydroxynaphthalene-1,4-di-β-D-glucopyranoside has been pivotal for further investigation into its biological activities. This guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of **lawsoniaside**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

#### **Chemical Structure of Lawsoniaside**

Caption: Chemical structure of Lawsoniaside.

# **Spectroscopic Data**

The structural confirmation of **lawsoniaside** has been established through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and Infrared Spectroscopy.

## **Nuclear Magnetic Resonance (NMR) Data**

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The <sup>1</sup>H and <sup>13</sup>C NMR data for **lawsoniaside** are presented below.



Table 1: ¹H NMR Spectroscopic Data of Lawsoniaside (in CD₃OD)

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.98	S	
H-5	8.13	br d	8
H-6	7.55	ddd	8, 8, 1.5
H-7	7.48	ddd	8, 8, 1.5
H-8	7.73	br d	8
H-1' (Glc at C-1)	5.25	d	7.5
H-1" (Glc at C-4)	5.15	d	7.5
Other sugar protons	3.2-4.0	m	

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **Lawsoniaside** (in CD<sub>3</sub>OD)



C-1       145.5         C-2       148.0         C-3       108.5         C-4       151.0         C-4a       116.0         C-5       127.0         C-6       125.5         C-7       123.0         C-8       128.0         C-8a       131.5         C-1' (Glc at C-1)       103.0         C-2'       75.0         C-3'       78.5         C-4'       71.5         C-5'       78.0         C-1'' (Glc at C-4)       102.5         C-2''       74.5         C-3''       78.0         C-4''       71.0         C-5''       77.5         C-6''       62.0	Carbon	Chemical Shift (δ, ppm)
C-3  C-4  151.0  C-4a  116.0  C-5  127.0  C-6  125.5  C-7  123.0  C-8  128.0  C-8a  131.5  C-1' (Gic at C-1)  103.0  C-2'  75.0  C-3'  78.5  C-4'  71.5  C-5'  78.0  C-6'  62.5  C-1" (Gic at C-4)  102.5  C-2"  74.5  C-3"  78.0  C-4"  71.0  C-5"  77.5	C-1	145.5
C-4a       116.0         C-5       127.0         C-6       125.5         C-7       123.0         C-8       128.0         C-8a       131.5         C-1' (Glc at C-1)       103.0         C-2'       75.0         C-3'       78.5         C-4'       71.5         C-5'       78.0         C-6'       62.5         C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-2	148.0
C-4a       116.0         C-5       127.0         C-6       125.5         C-7       123.0         C-8       128.0         C-8a       131.5         C-1' (Glc at C-1)       103.0         C-2'       75.0         C-3'       78.5         C-4'       71.5         C-5'       78.0         C-6'       62.5         C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-3	108.5
C-5       127.0         C-6       125.5         C-7       123.0         C-8       128.0         C-8a       131.5         C-1' (Glc at C-1)       103.0         C-2'       75.0         C-3'       78.5         C-4'       71.5         C-5'       78.0         C-6'       62.5         C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-4	151.0
C-6       125.5         C-7       123.0         C-8       128.0         C-8a       131.5         C-1' (Glc at C-1)       103.0         C-2'       75.0         C-3'       78.5         C-4'       71.5         C-5'       78.0         C-6'       62.5         C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-4a	116.0
C-7  C-8  128.0  C-8a  131.5  C-1' (Glc at C-1)  103.0  C-2'  75.0  C-3'  78.5  C-4'  71.5  C-5'  78.0  C-6'  62.5  C-1" (Glc at C-4)  102.5  C-2"  74.5  C-3"  78.0  C-4"  71.0  C-5"  77.5	C-5	127.0
C-8       128.0         C-8a       131.5         C-1' (Glc at C-1)       103.0         C-2'       75.0         C-3'       78.5         C-4'       71.5         C-5'       78.0         C-6'       62.5         C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-6	125.5
C-8a       131.5         C-1' (Glc at C-1)       103.0         C-2'       75.0         C-3'       78.5         C-4'       71.5         C-5'       78.0         C-6'       62.5         C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-7	123.0
C-1' (Glc at C-1)       103.0         C-2'       75.0         C-3'       78.5         C-4'       71.5         C-5'       78.0         C-6'       62.5         C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-8	128.0
C-2'       75.0         C-3'       78.5         C-4'       71.5         C-5'       78.0         C-6'       62.5         C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-8a	131.5
C-3'       78.5         C-4'       71.5         C-5'       78.0         C-6'       62.5         C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-1' (Glc at C-1)	103.0
C-4'       71.5         C-5'       78.0         C-6'       62.5         C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-2'	75.0
C-5'       78.0         C-6'       62.5         C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-3'	78.5
C-6'       62.5         C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-4'	71.5
C-1" (Glc at C-4)       102.5         C-2"       74.5         C-3"       78.0         C-4"       71.0         C-5"       77.5	C-5'	78.0
C-2"     74.5       C-3"     78.0       C-4"     71.0       C-5"     77.5	C-6'	62.5
C-3"     78.0       C-4"     71.0       C-5"     77.5	C-1" (Glc at C-4)	102.5
C-4" 71.0 C-5" 77.5	C-2"	74.5
C-5" 77.5	C-3"	78.0
<del></del>	C-4"	71.0
C-6" 62.0	C-5"	77.5
	C-6"	62.0



## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data of Lawsoniaside

Technique	lon	Observed m/z
FAB-MS	[M + Na]+	523

## Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Infrared (IR) Spectroscopy Data of Lawsoniaside

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400	O-H (hydroxyl groups)
1640	Aromatic C=C stretching
1600	Aromatic C=C stretching
1070	C-O (glycosidic linkages)

# **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the structural elucidation of **lawsoniaside**.

# **General Experimental Procedures**

Melting points were determined on a Yanagimoto micro-melting point apparatus and are uncorrected. IR spectra were recorded on a JASCO IRA-1 spectrophotometer. <sup>1</sup>H and <sup>13</sup>C NMR spectra were obtained on a JEOL GX-400 spectrometer, with tetramethylsilane (TMS) as an internal standard. Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a JEOL JMS-DX 300 mass spectrometer.



#### **Extraction and Isolation of Lawsoniaside**

- Plant Material: Air-dried leaves of Lawsonia inermis were used for extraction.
- Extraction: The dried leaves were percolated with methanol (MeOH). The methanolic extract was then concentrated under reduced pressure.
- Partitioning: The concentrated extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl<sub>3</sub>), and n-butanol (n-BuOH).
- Chromatography: The n-BuOH soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of CHCl<sub>3</sub>-MeOH. Further purification was achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure **lawsoniaside**.

# **Spectroscopic Analysis Workflow**

The general workflow for the spectroscopic analysis of a natural product like **lawsoniaside** is illustrated below.

Caption: General workflow for spectroscopic analysis.

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